L-Alanine, 2-amino-2-oxoethyl ester
CAS No.:
Cat. No.: VC18475243
Molecular Formula: C5H10N2O3
Molecular Weight: 146.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H10N2O3 |
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Molecular Weight | 146.14 g/mol |
IUPAC Name | (2-amino-2-oxoethyl) (2S)-2-aminopropanoate |
Standard InChI | InChI=1S/C5H10N2O3/c1-3(6)5(9)10-2-4(7)8/h3H,2,6H2,1H3,(H2,7,8)/t3-/m0/s1 |
Standard InChI Key | SFEWUVLLRMZYAD-VKHMYHEASA-N |
Isomeric SMILES | C[C@@H](C(=O)OCC(=O)N)N |
Canonical SMILES | CC(C(=O)OCC(=O)N)N |
Introduction
Structural and Chemical Properties
L-Alanine, 2-amino-2-oxoethyl ester is characterized by a backbone of L-alanine, where the hydroxyl group is substituted with a 2-amino-2-oxoethyl moiety. The esterification introduces a polar yet hydrolytically labile group, enhancing solubility in polar solvents such as water, ethanol, and dimethyl sulfoxide (DMSO) .
Molecular Configuration
The compound’s structure includes:
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An α-amino group () and a carboxylate ester ().
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A chiral center at the α-carbon, retaining the L-configuration of natural alanine.
Table 1: Physicochemical Properties
Synthesis Methods
The synthesis of L-alanine, 2-amino-2-oxoethyl ester involves esterification or polycondensation strategies. Key approaches include:
Direct Esterification
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Thionyl Chloride-Mediated Reaction: L-Alanine reacts with 2-amino-2-oxoethanol in the presence of thionyl chloride (), yielding the ester with >80% efficiency.
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Dicyclohexylcarbodiimide (DCC) Coupling: A milder method using DCC as a coupling agent minimizes side reactions, suitable for lab-scale synthesis.
Melt Copolycondensation
Abbes et al. demonstrated the synthesis of analogous poly(ester-amide)s via copolycondensation of adipic acid, L-alanine, and diols. While optimized for polymers, this method highlights the reactivity of L-alanine derivatives under thermal conditions.
Table 2: Comparison of Synthesis Methods
Method | Yield (%) | Advantages | Limitations |
---|---|---|---|
Thionyl Chloride | 80–85 | High efficiency, rapid | Harsh conditions, HCl byproduct |
DCC Coupling | 70–75 | Mild conditions, high purity | Costly reagents |
Copolycondensation | 60–70 | Scalable for polymers | Requires high temperatures |
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra reveal:
Nuclear Magnetic Resonance (NMR)
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H-NMR: Signals at δ 1.4 ppm (CH), δ 4.2 ppm (CH), and δ 8.1 ppm (NH) .
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C-NMR: Peaks at 175 ppm (ester ), 50 ppm (α-carbon), and 22 ppm (methyl group) .
Biological and Metabolic Interactions
Role in Metabolic Pathways
L-Alanine derivatives participate in gluconeogenesis and the alanine cycle. Prolonged exposure to L-alanine esters may desensitize β-cells, reducing insulin secretion by 74% (P < 0.001) .
Enzymatic Specificity
Alanine racemase selectively converts L-alanine to D-alanine, enabling the removal of L-alanine byproducts in synthetic pathways (e.g., L-2-aminobutyric acid production) .
Applications in Industry and Research
Pharmaceutical Intermediates
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Peptide Synthesis: Serves as a protected amino acid in solid-phase peptide synthesis (SPPS) .
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Prodrug Design: Enhances bioavailability of hydrophobic drugs via ester prodrug formulations .
Agrochemicals
Used in synthesizing herbicides and fungicides due to its hydrolytic stability and low toxicity.
Table 3: Industrial Applications
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